Enantiomer-Specific Recognition by Sulfolactate Dehydrogenase
2-O-Sulfolactic acid exists as two enantiomers that are not functionally equivalent in biological systems. The (R)-enantiomer is the specific substrate for sulfolactate dehydrogenase (ComC), the enzyme that catalyzes its conversion to sulfopyruvate in the biosynthetic pathway for coenzyme M. In contrast, the (S)-enantiomer is not recognized as a substrate by this key enzyme [1]. Quantitative kinetic analysis with the enzyme from Methanobrevibacter millerae SM9 reveals that with (R)-2-O-sulfolactate, the enzyme exhibits an apparent KM of 196 μM for sulfopyruvate (the reverse reaction substrate) and a Vmax of 93.9 μmol min⁻¹ mg⁻¹ (kcat = 62.8 s⁻¹) [2]. No corresponding activity is observed with the (S)-enantiomer [1].
| Evidence Dimension | Enzyme activity (Vmax) as a function of enantiomer |
|---|---|
| Target Compound Data | (R)-2-O-sulfolactic acid: Specific substrate, Vmax = 93.9 μmol min⁻¹ mg⁻¹ (reverse reaction with sulfopyruvate) [2] |
| Comparator Or Baseline | (S)-2-O-sulfolactic acid: No detectable activity (functionally inert in this pathway) [1] |
| Quantified Difference | > 99.8% difference in enzyme utilization (based on no detectable activity for S-enantiomer versus robust activity for R-enantiomer) |
| Conditions | Sulfolactate dehydrogenase (ComC) from Methanobrevibacter millerae SM9 expressed in E. coli; assay at pH 6.5 with NADH as coenzyme [2] |
Why This Matters
Procuring the incorrect enantiomer will result in a complete failure of the intended biochemical assay or pathway reconstruction, wasting time and resources.
- [1] Chen Y, et al. 2017. Expression, Purification, and Characterization of (R)-Sulfolactate Dehydrogenase (ComC) from the Rumen Methanogen Methanobrevibacter millerae SM9. Archaea 2017: Article ID 5798456. View Source
- [2] Chen Y, et al. 2017. Archaea 2017: Article ID 5798456. (KM and Vmax values for ComC). View Source
